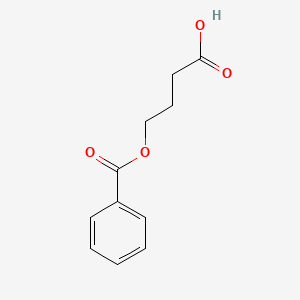
4-(Benzoyloxy)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzoyloxy)butanoic acid, also known as 4-phenylmethoxybutanoic acid, is an organic compound with the molecular formula C11H14O3. It is a derivative of butanoic acid where a benzoyloxy group is attached to the fourth carbon of the butanoic acid chain. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
準備方法
Synthetic Routes and Reaction Conditions
4-(Benzoyloxy)butanoic acid can be synthesized from γ-butyrolactone. The synthesis involves the nucleophilic ring opening of γ-butyrolactone with benzyl alcohol under acidic conditions to form the desired product . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
化学反応の分析
Types of Reactions
4-(Benzoyloxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The benzoyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form 4-hydroxybutanoic acid.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are employed under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 4-hydroxybutanoic acid.
Substitution: Various substituted butanoic acid derivatives depending on the nucleophile used.
科学的研究の応用
4-(Benzoyloxy)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers.
作用機序
The mechanism of action of 4-(Benzoyloxy)butanoic acid involves its interaction with specific molecular targets and pathways. The benzoyloxy group can undergo hydrolysis to release benzoic acid, which can then participate in various biochemical reactions. The compound may also act as a substrate for enzymes involved in fatty acid metabolism, influencing cellular processes .
類似化合物との比較
Similar Compounds
4-Hydroxybutanoic acid: A reduction product of 4-(Benzoyloxy)butanoic acid.
Benzoic acid: An oxidation product of the benzoyloxy group.
Butanoic acid: The parent compound without the benzoyloxy group.
Uniqueness
This compound is unique due to the presence of the benzoyloxy group, which imparts distinct chemical properties and reactivity. This functional group allows for diverse chemical transformations and applications in various fields, making it a valuable compound in organic synthesis and industrial processes .
特性
CAS番号 |
30436-10-3 |
|---|---|
分子式 |
C11H12O4 |
分子量 |
208.21 g/mol |
IUPAC名 |
4-benzoyloxybutanoic acid |
InChI |
InChI=1S/C11H12O4/c12-10(13)7-4-8-15-11(14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13) |
InChIキー |
CCCBZXGXGWZIMC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)OCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-](/img/structure/B14683962.png)

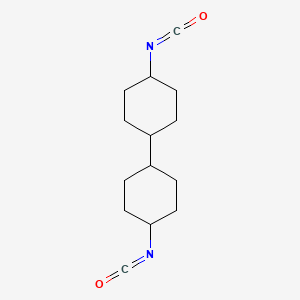
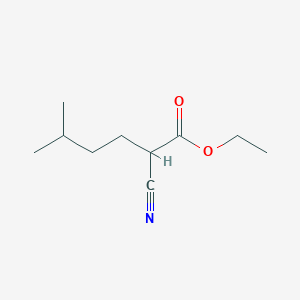
![2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride](/img/structure/B14683998.png)
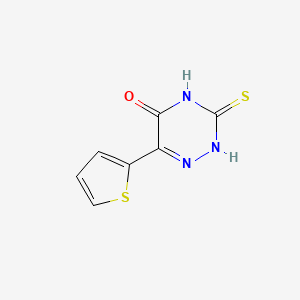
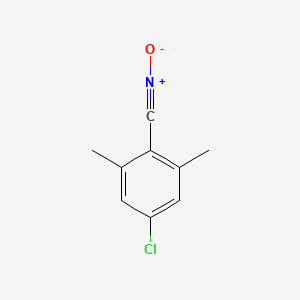
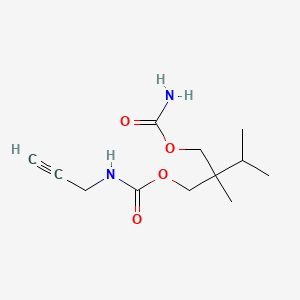

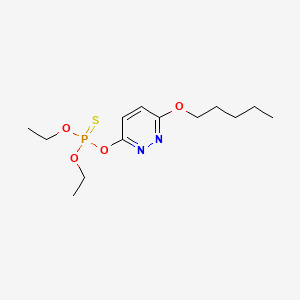
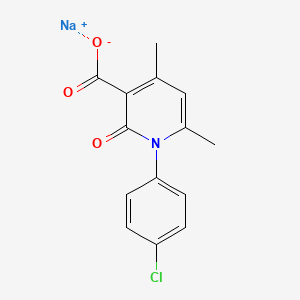
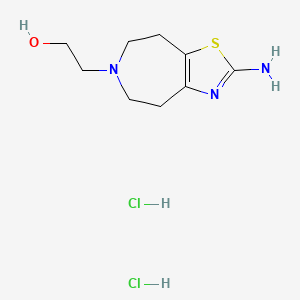
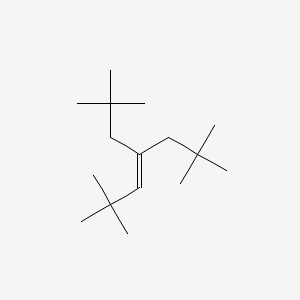
![3-{[2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl]oxy}propanenitrile](/img/structure/B14684052.png)
